N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that can include the formation of intermediate compounds, such as 1-hydroxypyrazoloquinolines and isoquinolines, derived from benzyloxypyrazoles. These processes utilize various chemical reactions to introduce and modify functional groups, leading to the target molecule (Pawlas et al., 2000).
Molecular Structure Analysis
The analysis of molecular structures often involves computational methods like AM1 molecular orbital methods to study conformations. For instance, molecular interaction studies of structurally similar compounds can identify distinct conformations and their stability, contributing to the understanding of how such compounds interact with biological receptors (Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions, such as the one-pot three-component reaction for the synthesis of pyranoquinoline derivatives, illustrate the compound's ability to undergo transformations under specific conditions, leading to new structures with potentially distinct properties (Sumesh et al., 2020).
Physical Properties Analysis
The physical properties of compounds like N-(1-{1-[(4-hydroxy-2-quinolinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide can be inferred through studies on related molecules. For instance, the synthesis and analysis of related quinoline derivatives provide valuable information on their molecular and crystal structures, highlighting their potential antimicrobial and antiviral properties (Vaksler et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through reactions with various reagents. Studies involving the synthesis of pyrazoloquinolines and their interaction with different chemical groups reveal insights into the compound's reactivity and potential functional applications (Quiroga et al., 2001).
properties
IUPAC Name |
3-methyl-N-[2-[1-[(4-oxo-1H-quinolin-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-16(2)13-23(30)26-22-7-10-24-28(22)18-8-11-27(12-9-18)15-17-14-21(29)19-5-3-4-6-20(19)25-17/h3-7,10,14,16,18H,8-9,11-13,15H2,1-2H3,(H,25,29)(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMMVGUFLRJNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=CC(=O)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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